4-methyl-5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2,3-thiadiazole
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Overview
Description
4-methyl-5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2,3-thiadiazole is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an azetidine ring, and a thiadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of action
Compounds containing the 1,2,3-triazole moiety are known to bind with high affinity to multiple receptors . Similarly, 1,2,3-thiadiazoles have been found to exhibit cytotoxic activity, suggesting that they may target cancer cells .
Mode of action
The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . The nature of substituent on the C-5 phenyl ring of 1,2,3-thiadiazoles is important for their cytotoxic activity .
Result of action
Compounds containing 1,2,3-triazole and 1,2,3-thiadiazole moieties have been found to exhibit a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2,3-thiadiazole typically involves multiple steps, starting with the preparation of key intermediates. This is followed by the formation of the azetidine ring through cyclization reactions involving appropriate precursors . The thiadiazole ring is then introduced via cyclization reactions involving sulfur-containing reagents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable and cost-effective reagents, and employing efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2,3-thiadiazole can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-methyl-5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2,3-thiadiazole has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1,2,3-triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Azetidine derivatives: Compounds with the azetidine ring are known for their potential as enzyme inhibitors.
Thiadiazole derivatives: These compounds are studied for their antimicrobial and anticancer properties.
Uniqueness
4-methyl-5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2,3-thiadiazole is unique due to its combination of three distinct heterocyclic rings, which may confer a broader range of biological activities and higher specificity for certain molecular targets compared to compounds with only one or two of these rings .
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6OS/c1-10-14(23-19-16-10)15(22)20-7-12(8-20)21-9-13(17-18-21)11-5-3-2-4-6-11/h2-6,9,12H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCUOHPQWVNKQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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